3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole hydrochloride
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Overview
Description
3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and two cyclopropyl groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl precursor with a triazole-forming reagent. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce new functional groups.
Reduction Reactions: Reduction of the triazole ring or other functional groups can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups on the triazole ring.
Scientific Research Applications
3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole
- 4,5-dicyclopropyl-4H-1,2,4-triazole
- 3-(chloromethyl)-4H-1,2,4-triazole
Uniqueness
3-(chloromethyl)-4,5-dicyclopropyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of both the chloromethyl group and the cyclopropyl groups These structural features confer specific chemical reactivity and biological activity, making it distinct from other triazole derivatives
Properties
IUPAC Name |
3-(chloromethyl)-4,5-dicyclopropyl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-5-8-11-12-9(6-1-2-6)13(8)7-3-4-7;/h6-7H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWGAALLJULKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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